molecular formula C22H21NO3 B5014789 [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate

[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate

Cat. No.: B5014789
M. Wt: 347.4 g/mol
InChI Key: CCQFETNHHYUGSA-UHFFFAOYSA-N
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Description

[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Properties

IUPAC Name

[1-[phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-3-20(25)23-22(17-10-5-4-6-11-17)21-18-12-8-7-9-16(18)13-14-19(21)26-15(2)24/h4-14,22H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFETNHHYUGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .

Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It may also serve as a model compound in studies of ester metabolism .

Medicine: The compound’s structure may also be modified to create new pharmaceuticals .

Industry: In the industrial sector, the compound can be used in the manufacture of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate exerts its effects involves the hydrolysis of the ester bond. This reaction is typically catalyzed by esterases, enzymes that cleave ester bonds to produce the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is positioned for nucleophilic attack by a water molecule .

Comparison with Similar Compounds

Uniqueness: What sets [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate apart from similar compounds is its unique combination of a naphthalene ring, phenyl group, and acetate ester. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable in specialized applications in organic synthesis, medicinal chemistry, and industrial processes .

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